
Application Notes and Protocols for Studying
DYRK Kinase Kinetics Using Woodtide Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Woodtide

Cat. No.: B12396486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of

serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell

proliferation, differentiation, apoptosis, and neuronal development.[1][2] Dysregulation of DYRK

activity has been implicated in several diseases, such as cancer, Down syndrome, and

neurodegenerative disorders, making them attractive targets for therapeutic intervention.[3]

Woodtide is a synthetic peptide substrate widely used for in vitro kinase assays to study the

kinetics of the DYRK family of kinases.[4] Its sequence is derived from the phosphorylation site

of the transcription factor FKHR (Forkhead in rhabdomyosarcoma), a known physiological

substrate of DYRK1A.[4] The addition of two lysine residues at the N-terminus facilitates its

binding to phosphocellulose paper, a common feature in radioactive kinase assays.[5] This

document provides detailed application notes and protocols for utilizing Woodtide to study

DYRK kinase kinetics.
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Property Description

Sequence
Based on the DYRK phosphorylation site in

FKHR.[4][6][7][8][9]

Specificity
Substrate for the DYRK family of kinases,

including DYRK1A and DYRK2.[4]

Format Typically available as a lyophilized powder.

Modifications

Often synthesized with N-terminal lysines for

binding to P81 phosphocellulose paper.[5]

Fluorescently tagged versions are also utilized.

[10]

Application
In vitro kinase assays for determining enzyme

kinetics and inhibitor screening.

Quantitative Data for Woodtide in DYRK Kinase
Assays
Precise Michaelis-Menten constants (Km and Vmax) for Woodtide with specific DYRK kinases

are not consistently reported across the public literature. The kinetic parameters can vary

depending on the specific DYRK isoform, assay conditions (e.g., ATP concentration, buffer

composition), and the detection method used. However, for illustrative purposes and as a

general guideline for experimental design, the following table presents hypothetical kinetic

data. Researchers should determine these values empirically for their specific experimental

setup.
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DYRK Isoform
Woodtide Km (μM)
(Illustrative)

Vmax (pmol/min/
μg) (Illustrative)

Assay Conditions

DYRK1A 10 - 50 100 - 500

25 mM HEPES pH

7.4, 10 mM MgCl₂, 1

mM DTT, 100 μM ATP

DYRK2 20 - 100 50 - 300

50 mM Tris-HCl pH

7.5, 10 mM MgCl₂, 2

mM DTT, 100 μM ATP

Note: The above values are for exemplary purposes only and should be determined

experimentally.

DYRK Kinase Signaling Pathways
DYRK kinases are integral components of multiple signaling pathways, regulating a diverse

array of cellular functions.

DYRK1A Signaling in Neurodevelopment
DYRK1A is a critical regulator of neurodevelopment, and its overexpression is linked to

cognitive deficits in Down syndrome. It influences neuronal proliferation, differentiation, and

survival through various downstream targets.
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Caption: DYRK1A signaling pathway in neurodevelopment.

DYRK2 Signaling in Cell Cycle Regulation
DYRK2 plays a significant role in cell cycle control, primarily by acting as a tumor suppressor. It

often primes substrates for subsequent ubiquitination and proteasomal degradation.
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Caption: DYRK2 signaling in cell cycle regulation.
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Experimental Protocols
The following are detailed protocols for common in vitro kinase assays using Woodtide
peptide.

Experimental Workflow: General Kinase Assay

Preparation
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Caption: General workflow for a DYRK kinase assay.

Protocol 1: Radioactive Filter Binding Assay
This is a classic and highly sensitive method for measuring kinase activity.

Materials:

Recombinant DYRK kinase (e.g., DYRK1A, DYRK2)

Woodtide peptide

P81 phosphocellulose paper

[γ-³²P]ATP or [γ-³³P]ATP

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

ATP solution (non-radioactive)
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75 mM Phosphoric acid

Scintillation vials

Scintillation fluid

Microcentrifuge tubes

Pipettes and tips

Incubator or water bath at 30°C

Procedure:

Prepare the Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix. For a

25 µL reaction, combine:

5 µL of 5x Kinase Reaction Buffer

1 µL of Woodtide (at desired concentration)

x µL of recombinant DYRK kinase (amount to be optimized)

x µL of sterile deionized water to bring the volume to 20 µL.

Prepare ATP Mix: Prepare a mix of non-radioactive ATP and [γ-³²P]ATP. The final

concentration of ATP in the reaction should be close to the Km if known, or typically 100 µM.

The specific activity of the radioactive ATP should be optimized for signal detection.

Initiate the Reaction: Add 5 µL of the ATP mix to the reaction tube to start the kinase

reaction.

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The

incubation time should be within the linear range of the reaction.

Stop the Reaction: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose

paper square (e.g., 2 cm x 2 cm).
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Wash the Filters: Immediately place the P81 papers in a beaker containing 75 mM

phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle agitation to

remove unincorporated radioactive ATP.

Dry the Filters: Briefly wash the papers with acetone and let them air dry completely.

Scintillation Counting: Place each dry P81 paper into a scintillation vial, add scintillation fluid,

and measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the amount of phosphate incorporated into the Woodtide peptide

based on the specific activity of the ATP and the counts per minute (CPM) obtained.

Protocol 2: HPLC-Based Kinase Assay
This method allows for the separation and quantification of the phosphorylated and

unphosphorylated peptide.

Materials:

Recombinant DYRK kinase

Woodtide peptide (can be fluorescently labeled for easier detection)

Kinase reaction buffer

ATP solution

Reaction quenching solution (e.g., 10% trifluoroacetic acid - TFA)

HPLC system with a C18 reverse-phase column

Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)

Detector (UV or fluorescence)

Procedure:

Set up the Kinase Reaction: In a microcentrifuge tube, combine the kinase, Woodtide, and

kinase buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate and Incubate: Start the reaction by adding ATP and incubate at 30°C.

Quench the Reaction: At various time points, take aliquots of the reaction and stop it by

adding an equal volume of quenching solution.

HPLC Analysis:

Inject the quenched sample onto the C18 column.

Separate the phosphorylated and unphosphorylated peptides using a gradient of Solvent

B.

Monitor the elution of the peptides using the detector.

Data Analysis:

Identify the peaks corresponding to the unphosphorylated and phosphorylated Woodtide
based on their retention times (the phosphorylated peptide will elute earlier).

Quantify the area under each peak.

Calculate the percentage of substrate conversion and determine the initial reaction

velocity.

Protocol 3: ELISA-Based Kinase Assay
This non-radioactive method utilizes a phospho-specific antibody to detect the phosphorylated

product.

Materials:

Recombinant DYRK kinase

Biotinylated Woodtide peptide

Streptavidin-coated microplate

Phospho-specific antibody that recognizes phosphorylated Woodtide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/product/b12396486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 1 M H₂SO₄)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Blocking buffer (e.g., 5% BSA in PBS)

Plate reader

Procedure:

Coat the Plate: Add biotinylated Woodtide to the streptavidin-coated wells and incubate to

allow for binding. Wash the wells to remove unbound peptide.

Block: Add blocking buffer to each well to prevent non-specific binding and incubate. Wash

the wells.

Kinase Reaction: Add the kinase reaction mix (containing DYRK kinase and ATP) to the

wells. Incubate at 30°C.

Stop the Reaction: Stop the reaction by adding EDTA or by washing the wells.

Primary Antibody: Add the diluted phospho-specific primary antibody to each well and

incubate. Wash the wells.

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate. Wash the

wells.

Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction

with the stop solution, which will turn the color to yellow.

Read the Plate: Measure the absorbance at 450 nm using a plate reader.

Data Analysis: The absorbance is directly proportional to the amount of phosphorylated

Woodtide.
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Protocol 4: Fluorescence-Based Kinase Assay
This continuous assay format is suitable for high-throughput screening. It often utilizes a

fluorescently labeled Woodtide peptide where the fluorescence properties change upon

phosphorylation.

Materials:

Recombinant DYRK kinase

Fluorescently labeled Woodtide peptide (e.g., with a solvatochromic dye)

Kinase reaction buffer

ATP solution

Microplate reader with fluorescence detection capabilities

Procedure:

Prepare the Reaction Mix: In a microplate well, combine the DYRK kinase, fluorescently

labeled Woodtide, and kinase buffer.

Initiate the Reaction: Add ATP to start the reaction.

Monitor Fluorescence: Immediately place the plate in the microplate reader and monitor the

change in fluorescence intensity or polarization over time.

Data Analysis: The rate of change in the fluorescence signal is proportional to the kinase

activity.

Troubleshooting
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Issue Possible Cause Solution

No or low kinase activity Inactive enzyme

Use a fresh batch of kinase;

ensure proper storage

conditions.

Incorrect buffer conditions

Optimize pH, salt

concentration, and cofactors

(e.g., Mg²⁺).

Inhibitors present in reagents Use high-purity reagents.

High background signal Non-specific binding (ELISA)
Increase blocking time or use a

different blocking agent.

Incomplete washing
Increase the number and

duration of wash steps.

Autophosphorylation of the

kinase

Run a control reaction without

the Woodtide substrate.

Inconsistent results Pipetting errors
Use calibrated pipettes and

proper technique.

Temperature fluctuations
Ensure consistent incubation

temperatures.

Reagent degradation
Prepare fresh reagents

regularly.

By following these detailed application notes and protocols, researchers can effectively utilize

Woodtide peptide as a tool to investigate the kinetics and inhibition of DYRK family kinases,

contributing to a better understanding of their physiological roles and their potential as

therapeutic targets.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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